3-tert-butyl-1H-pyrazole
Overview
Description
3-tert-butyl-1H-pyrazole is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrazole derivatives. These derivatives have been extensively studied due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group attached to the pyrazole ring influences the physical and chemical properties of the compound, as well as its reactivity and the types of reactions it can undergo .
Synthesis Analysis
The synthesis of 3-tert-butyl-1H-pyrazole derivatives can be achieved through various routes. One novel method involves the preparation of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is a key intermediate for further functionalization into 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Another approach includes the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to give 1,5-diaminopyrazole with good regiochemical control . Additionally, the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles has been studied, with variations in regioselectivity and reaction media affecting the outcome . The preparation of new 1H-pyrazole derivatives from aryl methyl ketones via Claisen condensation followed by cyclization with hydrazine monohydrate has also been reported .
Molecular Structure Analysis
The molecular structure of 3-tert-butyl-1H-pyrazole derivatives has been elucidated using various analytical techniques. X-ray crystallography has provided insights into the solid-state structure of these compounds, revealing the presence of tautomers and the formation of hydrogen-bonded dimers and tetramers . NMR and calorimetric studies have complemented these findings, offering a detailed understanding of the buttressing effect of the tert-butyl substituent on the pyrazole ring . Computational studies using density functional theory (DFT) have also been employed to optimize the geometry and predict vibrational frequencies, NMR spectra, and UV-Vis absorption properties, which are consistent with experimental data .
Chemical Reactions Analysis
3-tert-butyl-1H-pyrazole derivatives undergo a variety of chemical reactions. For instance, the reaction of 1,5-diaminopyrazole with electrophiles such as acetic anhydride and aromatic aldehydes has been explored, leading to the formation of pyrazolo[1,5-b]1,2,4-triazoles and pyrazolo[1,5-b]1,2,4-triazines, which are useful in photographic and other applications . The diastereoselective synthesis of 3-tert-butyl-3,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates has also been achieved, with the regio- and stereoselectivity of the reactions being of particular interest . Furthermore, the reactivity of 3-tert-butyl-1H-pyrazole derivatives with transition metal ions has been investigated, leading to the formation of metal complexes with diverse geometries and coordination environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-tert-butyl-1H-pyrazole derivatives are influenced by the presence of the tert-butyl group and other substituents on the pyrazole ring. These properties include solubility, melting points, and stability, which are important for their practical applications. The introduction of various functional groups such as cyano, nitro, and methylchalcogenyl has been shown to affect the hydrogen bonding patterns, crystal packing, and overall stability of the compounds . The study of these properties is essential for the design and development of new materials with desired characteristics.
Scientific Research Applications
1. Applications in Small Molecule Fixation
- Carbon Dioxide Fixation : The compound 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole is used for small molecule fixation, including carbon dioxide, demonstrating its potential in CO2 capture and utilization technologies (Theuergarten et al., 2012).
2. Synthesis and Characterization
- Versatile Intermediate for Chemical Synthesis : 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has been identified as a versatile intermediate for preparing various chemical compounds (Bobko et al., 2012).
- Synthesis of Pyrazole Derivatives : The synthesis and characterization of new 3,5-diaryl-1H-pyrazoles, including tert-butyl derivatives, have been documented, highlighting their structural properties (Wang et al., 2009; 2013).
3. Catalytic Applications
- Catalytic Asymmetric Cycloaddition : Acrylamides derived from 3,5-dimethyl-1H-pyrazole, including tert-butyl variants, have been used in asymmetric [3+2] cycloaddition, showcasing their role in catalysis (Han et al., 2011).
4. Crystal Structure Analysis
- Hydrogen-Bonded Structures : The hydrogen-bonded structures of certain 3-tert-butyl-1H-pyrazole derivatives have been analyzed, contributing to the understanding of molecular interactions and crystallography (Abonía et al., 2007).
5. Pharmaceutical Chemistry
- Synthesis of PROTAC Molecule Intermediate : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of a target mTOR targeted PROTAC molecule, highlights its role in the development of pharmaceutical compounds (Zhang et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-tert-butyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)6-4-5-8-9-6/h4-5H,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDCITOHTLPMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166349 | |
Record name | 3(5)-t-Butylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1H-pyrazole | |
CAS RN |
15802-80-9 | |
Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15802-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(5)-t-Butylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015802809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(5)-t-Butylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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